molecular formula C9H10N2O2 B7813166 N-(4-formamidophenyl)acetamide

N-(4-formamidophenyl)acetamide

Cat. No.: B7813166
M. Wt: 178.19 g/mol
InChI Key: WJOLZBPDTCGMRC-UHFFFAOYSA-N
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Description

N-(4-formamidophenyl)acetamide is an organic compound offered for use in life science research and chemical synthesis. Research-grade chemicals like this one serve as critical building blocks and intermediates in the development of novel bioactive molecules. For instance, structurally related acetamide derivatives have been utilized in the synthesis of organoselenium compounds investigated for potential anticancer and antimicrobial activities . Another research avenue for acetamide-based compounds includes the development of novel analgesic and antipyretic drug candidates with improved safety profiles . This product is intended for use in a laboratory setting by qualified researchers only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(4-formamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(13)11-9-4-2-8(3-5-9)10-6-12/h2-6H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOLZBPDTCGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

PPD undergoes monoacetylation using acetic acid in ethyl acetate, catalyzed by triethylenediamine under inert nitrogen atmosphere. The reaction proceeds at 65–90°C for 6 hours, achieving a 98.6% yield. The selectivity for monoacetylation is ensured by using 0.5 equivalents of acetic acid relative to PPD, minimizing diacetylation byproducts.

Key Parameters

  • Solvent : Ethyl acetate (120.00 g)

  • Catalyst : Triethylenediamine (0.26 g)

  • Temperature : 78–82°C (optimal range)

  • Atmosphere : Nitrogen gas to prevent oxidation.

Post-reaction, the crude product is purified via vacuum drying and recrystallization in n-butanol, yielding 31.84 g of white crystalline 4'-aminoacetanilide with 99.1% purity.

Formylation of 4'-Aminoacetanilide to this compound

The second step introduces the formamide group (-NHCHO) to 4'-aminoacetanilide, utilizing formic acid as the formylating agent.

Formylation Protocol

Adapted from the synthesis of analogous formamide derivatives, 4'-aminoacetanilide is refluxed with formic acid in methanol at 100°C for 2 hours. The reaction mixture is then cooled, precipitating the product, which is filtered and recrystallized in methanol.

Optimized Conditions

  • Formylating Agent : Formic acid (0.5 mL per 1 g substrate)

  • Solvent : Methanol (25 mL per 1 g substrate)

  • Yield : 70%

The reaction’s success hinges on the nucleophilic attack of the amine on the formic acid carbonyl, facilitated by proton transfer under acidic conditions.

Analytical Characterization of this compound

Spectroscopic Analysis

FTIR Spectroscopy :

  • N-H Stretch : 3318 cm⁻¹ (formamide and acetamide groups).

  • C=O Stretch : 1677 cm⁻¹ (acetamide) and 1705 cm⁻¹ (formamide).

1H-NMR (400 MHz, DMSO-d₆) :

  • δ 2.09 (s, 3H, CH₃CO).

  • δ 8.03 (s, 1H, NH).

  • δ 6.98–7.59 (m, 4H, aromatic protons).

HPLC Purity Assessment :

  • Column : Newcrom R1 (reverse-phase).

  • Mobile Phase : Acetonitrile/water with phosphoric acid.

  • Retention Time : 4.2 minutes, confirming >99% purity.

Comparative Evaluation of Synthetic Routes

Alternative Formylation Strategies

While formic acid is effective, other methods include:

  • Vilsmeier-Haack Reaction : Utilizes POCl₃ and DMF for formylation but requires stringent anhydrous conditions.

  • Mixed Anhydride Approach : Combines formic and acetic anhydrides, though yields are lower (50–60%) compared to direct formic acid use.

Yield and Scalability Considerations

  • Lab-Scale : Formic acid method achieves 70% yield.

  • Industrial Scale : Continuous-flow systems may enhance efficiency, though no data exists in provided sources.

Challenges and Optimization Opportunities

Byproduct Formation

Diacetylation during the initial step is minimized by stoichiometric control. Similarly, over-formylation is mitigated by limiting formic acid to 1.1 equivalents.

Solvent Selection

Ethyl acetate in acetylation reduces side reactions vs. polar solvents. Methanol in formylation ensures solubility without degrading the formamide group .

Chemical Reactions Analysis

Types of Reactions

N-(4-formamidophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., B1, B2) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., B1, ) improve solubility but may reduce metabolic stability.
  • Halogen Effects : Iodo (-I) and chloro (-Cl) substituents (e.g., ) enhance lipophilicity, favoring membrane penetration in bioactive compounds.

Pharmacological Activities

Compound Name Bioactivity Mechanism/Application References
This compound Limited direct data; selanyl derivatives show antioxidant potential Probable selenoprotein modulation
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Anticancer (IC₅₀: 1.2–3.8 µM against HCT-1, MCF-7) Quinazoline sulfonamide inhibition
N-(4-Hydroxyphenyl)acetamide Prodrug of paracetamol; photodegradation yields chlorinated derivatives Analgesic and antipyretic
N-(4-((E)-3-Arylacryloyl)phenyl)acetamides Antileishmanial (IC₅₀: 8–22 µM) Ultrasonic-assisted Claisen-Schmidt synthesis
N-(2-(1H-Indol-3-yl)ethyl)acetamide Antibacterial (vs. Ralstonia solanacearum) Disruption of bacterial membranes

Key Findings:

  • Anticancer Activity : Quinazoline-sulfonamide hybrids (e.g., ) exhibit potent cytotoxicity due to dual targeting of tubulin and kinase pathways.
  • Antimicrobial Potential: N-(4-((E)-3-arylacryloyl)phenyl)acetamides show moderate antileishmanial activity, attributed to conjugated carbonyl groups .
  • Prodrug Behavior : N-(4-hydroxyphenyl)acetamide derivatives metabolize into bioactive chlorinated forms under UV light, expanding therapeutic utility .

Physicochemical and Optical Properties

Compound Name Solubility λₘₐₓ (nm) Dielectric Constant (ε) Application References
This compound Moderate in DMSO 265–280 Not reported Materials science
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide Low in water 310 4.2–5.1 (at 1 kHz) Polymer dielectric films
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Low polar solvents 350 Not reported Electrophilic synthons

Key Trends:

  • Optoelectronic Utility : Fluorophenyl derivatives (e.g., ) exhibit tunable dielectric properties, suitable for polymer-based electronics.
  • UV Absorption : Nitrophenyl and formyl groups (e.g., ) extend conjugation, shifting λₘₐₓ to higher wavelengths.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-formamidophenyl)acetamide with high purity?

  • Methodology : The synthesis typically involves reacting 4-aminophenylacetamide with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled pH (6–7) and temperature (60–80°C). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Key Data : Yield optimization studies show that reaction times exceeding 12 hours reduce side products (e.g., over-formylation). NMR (¹H and ¹³C) confirms the presence of formamide (-NHCHO) and acetamide (-NHCOCH₃) moieties .

Q. How can researchers confirm the structural integrity of This compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H NMR : Peaks at δ 8.2–8.4 ppm (formamide proton) and δ 2.1 ppm (acetamide methyl group).
  • IR Spectroscopy : Bands at ~1660 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
    • Validation : Cross-reference with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in overlapping peaks .

Q. What are the recommended protocols for assessing compound purity in preclinical studies?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity thresholds ≥98% are critical for biological assays to minimize off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodology :

  • Temperature Control : Maintain <70°C to prevent decomposition of the formamide group.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Kinetic Studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., slow amide coupling) .
    • Data Analysis : DOE (Design of Experiments) models reveal that molar ratios of 1:1.2 (4-aminophenylacetamide:formylating agent) maximize yield (82%) while minimizing byproducts .

Q. What methodologies are used to evaluate This compound’s interaction with biological targets?

  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real time .
    • Contradiction Resolution : Discrepancies between computational and experimental results (e.g., predicted vs. observed IC50) require validation via mutagenesis studies or crystallography .

Q. How do researchers reconcile conflicting bioactivity data across studies?

  • Case Example : Variability in antimicrobial assays may arise from differences in bacterial strains or assay conditions (e.g., nutrient broth vs. agar diffusion).
  • Resolution Strategy :

  • Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., formamide vs. acetamide substitutions) .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via LC-MS.
  • Metabolite Profiling : Use liver microsomes to identify phase I/II metabolites .
    • Key Finding : The formamide group is susceptible to hydrolysis at pH >8, necessitating pH-stable formulations for in vivo use .

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